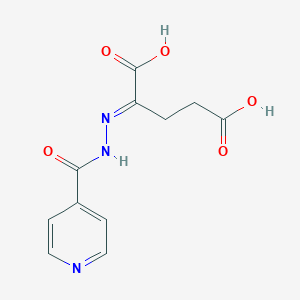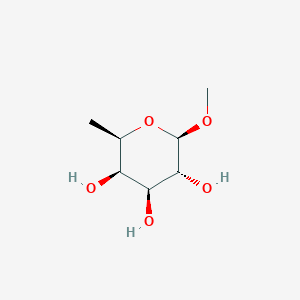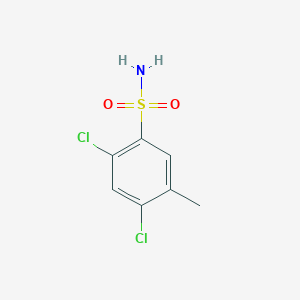
Isoniazid alpha-ketoglutaric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
It has the molecular formula C11H11N3O5 and a molecular weight of 265.22 g/mol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Isoniazid alpha-ketoglutaric acid typically involves the reaction of isoniazid with α-ketoglutaric acid. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes and reaction conditions are scaled up for industrial purposes, with additional steps for purification and quality control to ensure the consistency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Isoniazid alpha-ketoglutaric acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: The pyridine ring in the compound can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. The reaction conditions typically involve solvents like water, ethanol, or dichloromethane, and may require heating or cooling to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield pyridinecarboxylic acid derivatives, while reduction reactions can produce hydrazine derivatives. Substitution reactions can result in various substituted pyridine compounds.
Applications De Recherche Scientifique
Isoniazid alpha-ketoglutaric acid has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, particularly in the treatment of diseases related to pyridine metabolism.
Industry: The compound may be used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Isoniazid alpha-ketoglutaric acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The pathways involved in its mechanism of action are related to pyridine metabolism and the regulation of cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoniazid: A well-known antibiotic used in the treatment of tuberculosis.
α-Ketoglutaric Acid: An important intermediate in the Krebs cycle and a precursor for the synthesis of amino acids.
Uniqueness
Isoniazid alpha-ketoglutaric acid is unique due to its combination of a pyridine ring and a hydrazono group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
1152-31-4 |
|---|---|
Formule moléculaire |
C11H11N3O5 |
Poids moléculaire |
265.22 g/mol |
Nom IUPAC |
(2E)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
InChI |
InChI=1S/C11H11N3O5/c15-9(16)2-1-8(11(18)19)13-14-10(17)7-3-5-12-6-4-7/h3-6H,1-2H2,(H,14,17)(H,15,16)(H,18,19)/b13-8+ |
Clé InChI |
CCBSJXHUMYNUKH-MDWZMJQESA-N |
SMILES |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
SMILES isomérique |
C1=CN=CC=C1C(=O)N/N=C(\CCC(=O)O)/C(=O)O |
SMILES canonique |
C1=CN=CC=C1C(=O)NN=C(CCC(=O)O)C(=O)O |
Synonymes |
(2Z)-2-(pyridine-4-carbonylhydrazinylidene)pentanedioic acid |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![1-[(2,4-dichloro-5-methylphenyl)sulfonyl]-1H-pyrazole](/img/structure/B224382.png)






![(NZ)-N-[(2E,4E)-hexa-2,4-dienylidene]hydroxylamine](/img/structure/B224489.png)
